Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
CAS No.: 1427503-44-3
Cat. No.: VC4082246
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427503-44-3 |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molecular Weight | 318.4 |
| IUPAC Name | tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-19-15-13(18)6-5-7-14(15)22-4/h5-7,19H,8-12H2,1-4H3 |
| Standard InChI Key | SLWAACSEQWIFIR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3OC |
Introduction
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a complex organic compound that belongs to the class of specialty materials. It is characterized by its unique spiro structure, which involves the fusion of an indole and a piperidine ring. This compound is of interest in various chemical and pharmaceutical applications due to its structural complexity and potential biological activity.
Synthesis and Preparation
The synthesis of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate typically involves multi-step chemical reactions that require precise conditions and reagents. While specific synthesis protocols for this compound are not widely detailed in available literature, similar spiro compounds often involve reactions such as cyclization, alkylation, and esterification.
Potential Biological Activities
-
Neuroprotection: Spiro-indole compounds have shown promise in neuroprotection by modulating neurotransmitter systems.
-
Anti-inflammatory: Some spiro-indoles exhibit anti-inflammatory properties, which could be relevant for treating inflammatory disorders.
-
Anticancer: Research into spiro-indoles has also explored their potential as anticancer agents, though specific studies on this compound are lacking.
Tert-butyl 7-methoxy-2-oxo-1H-spiro[indole-3,4'-piperidine]-1-carboxylate
| Property | Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | Tert-butyl 7-methoxy-2-oxo-1H-spiro[indole-3,4'-piperidine]-1-carboxylate |
|---|---|---|
| CAS Number | 1823396-40-2 | 1993086-20-6 |
| Molecular Formula | C18H26N2O3 | C18H24N2O4 |
| Molecular Weight | Not specified | 332.39 |
| Synonyms | TERT-BUTYL 7-METHOXY-1,2-DIHYDROSPIRO[INDOLE-3,4'-PIPERIDINE]-1'-CARBOXYLATE, etc. | tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, etc. |
Tert-butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
| Property | Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | Tert-butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate |
|---|---|---|
| CAS Number | 1823396-40-2 | 2251053-64-0 |
| Molecular Formula | C18H26N2O3 | C18H26N2O3 |
| Synonyms | TERT-BUTYL 7-METHOXY-1,2-DIHYDROSPIRO[INDOLE-3,4'-PIPERIDINE]-1'-CARBOXYLATE, etc. | tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume